2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of 2-(4-methylphenyl)pyridine-3-carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Industrial production also emphasizes the importance of optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has shown promise in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it suitable for use in materials science and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
2-(3-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness allows it to be tailored for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15(18)19)6-7-14(17)16-13/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPSCOFAAWBZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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